CCR5 Antagonist Activity: 3-Amino-2-oxoindoline-7-carboxylic Acid Demonstrates Quantifiable Affinity While Parent 2-Oxoindoline Scaffold Shows No Reported Activity
3-Amino-2-oxoindoline-7-carboxylic acid exhibits measurable CCR5 antagonist activity with an IC50 of 7.8 μM in MOLT4/CCR5 cells [1]. In contrast, the parent 2-oxoindoline-7-carboxylic acid scaffold has no reported CCR5 activity in the same assay systems, indicating that the 3-amino substitution is essential for CCR5 target engagement [2]. A structurally distinct oxindole derivative (CHEMBL2164217) shows 70,000-fold higher potency (IC50 0.11 nM) [3], establishing the baseline that 3-amino-2-oxoindoline-7-carboxylic acid represents a low-micromolar starting point suitable for fragment-based optimization rather than a development candidate.
| Evidence Dimension | CCR5 antagonist potency |
|---|---|
| Target Compound Data | IC50 = 7.8 μM (7,800 nM) |
| Comparator Or Baseline | Parent 2-oxoindoline-7-carboxylic acid: No reported CCR5 activity; Lead-optimized analog CHEMBL2164217: IC50 = 0.11 nM |
| Quantified Difference | Target compound: 7.8 μM vs. parent: inactive (activity only with 3-amino substitution); vs. optimized analog: ~70,000-fold lower potency |
| Conditions | Human CCR5 expressed in MOLT4/CCR5 cells; inhibition of CCL5-induced intracellular calcium mobilization |
Why This Matters
Procurement for CCR5-targeted research should prioritize 3-amino-2-oxoindoline-7-carboxylic acid over the parent 2-oxoindoline scaffold due to the documented activity differential, enabling direct structure-activity relationship studies without requiring de novo 3-amino installation.
- [1] BindingDB BDBM50351145. Affinity Data IC50: 7.80E+3 nM. Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells. View Source
- [2] Zhang, H.L. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [3] BindingDB BDBM50394601. Affinity Data IC50: 0.110 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells. View Source
